![molecular formula C18H12N4O2S B5153609 3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)
3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the family of acrylonitrile derivatives and has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of 3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the inhibition of various enzymes and pathways. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in the inhibition of cancer cell proliferation. Additionally, this compound has been found to inhibit the NF-κB pathway, a key mediator of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile have been investigated in various studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using 3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, this compound exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One potential direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Additionally, further studies can be conducted to improve the solubility and bioavailability of this compound for use in various experimental settings. Finally, the development of new synthetic methods for the production of this compound may lead to more efficient and cost-effective production.
Conclusion:
In conclusion, 3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a compound with potential applications in medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-bacterial properties make it a versatile compound for various research applications. While there are limitations to its use in certain experiments, the future directions for research involving this compound are promising.
合成法
The synthesis of 3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves a multi-step process that starts with the reaction of 3-nitroaniline and 2-bromo-4-phenylthiazole. The resulting product is then reacted with acrylonitrile to yield the final compound. The purity of the compound can be improved through various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has shown potential applications in medicinal chemistry. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the proliferation of cancer cells. It has also been found to have anti-inflammatory and anti-bacterial properties. Additionally, this compound has been investigated for its potential as a fluorescent probe for imaging applications.
特性
IUPAC Name |
(E)-3-(3-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-7-4-8-16(9-15)22(23)24)18-21-17(12-25-18)13-5-2-1-3-6-13/h1-9,11-12,20H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTNPALYTVCWFY-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5625756 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


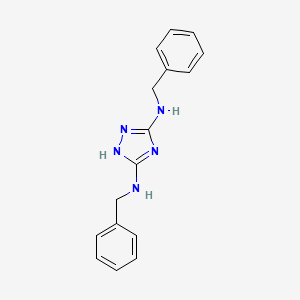
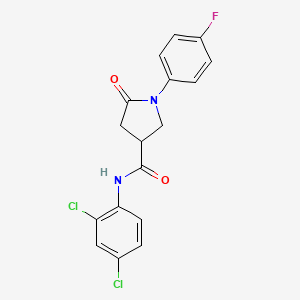
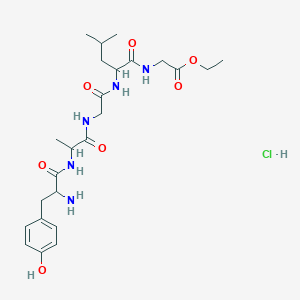
![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
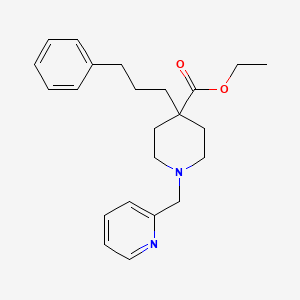
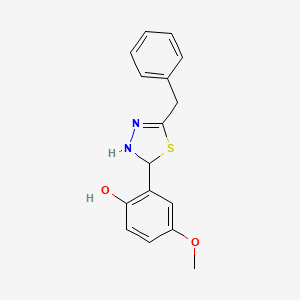
![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)